2,3-Diethyl-5,6-dimethylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diethyl-5,6-dimethylpyrazine is a volatile organic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are commonly found in various food products, contributing to their flavor and aroma. This compound, in particular, is noted for its presence in roasted foods and its contribution to the characteristic flavors of these products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Diethyl-5,6-dimethylpyrazine can be synthesized through the condensation of 3,4-hexanedione with 1,2-diaminopropane . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the pyrazine ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars. This reaction is commonly used in the food industry to produce flavor compounds .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diethyl-5,6-dimethylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the compound’s structure and properties, leading to the formation of different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of pyrazine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
2,3-Diethyl-5,6-dimethylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the Maillard reaction and the formation of flavor compounds in food.
Biology: The compound’s interactions with biological systems are studied to understand its effects on flavor perception and potential health benefits.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its antioxidant and antimicrobial activities.
Mechanism of Action
The mechanism by which 2,3-Diethyl-5,6-dimethylpyrazine exerts its effects involves its interaction with specific molecular targets and pathways. In the context of flavor perception, the compound binds to olfactory receptors in the nasal cavity, triggering a sensory response that is perceived as a distinct aroma. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
2,3-Diethyl-5,6-dimethylpyrazine can be compared with other similar compounds in the pyrazine family:
2,5-Dimethylpyrazine: Found in asparagus, tea, and roasted sesame, this compound has a similar structure but different flavor characteristics.
2,3-Dimethylpyrazine: Commonly found in roasted foods, it shares some sensory properties with this compound but differs in its molecular structure.
2,3,5,6-Tetramethylpyrazine: Known for its presence in fermented soybeans and cocoa beans, this compound has a more complex structure and distinct aroma.
The uniqueness of this compound lies in its specific combination of ethyl and methyl groups, which contribute to its characteristic flavor profile and make it a valuable compound in both research and industry .
Properties
CAS No. |
106060-96-2 |
---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2,3-diethyl-5,6-dimethylpyrazine |
InChI |
InChI=1S/C10H16N2/c1-5-9-10(6-2)12-8(4)7(3)11-9/h5-6H2,1-4H3 |
InChI Key |
YAGSHZPMYHTMPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(N=C1CC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.